3,7,8,9-Tetramethyldec-4-yne-2,6-diol
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Overview
Description
Preparation Methods
3,7,8,9-Tetramethyldec-4-yne-2,6-diol can be synthesized through several methods. One common synthetic route involves the reaction of 1,1,1-trimethyl-2-chloroethane with acetylene in the presence of a base catalyst . Another method includes the reaction of 2,2,3,3-tetramethylbut-2-ene with acetylene using a palladium catalyst . Industrial production methods often involve large-scale chemical reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
3,7,8,9-Tetramethyldec-4-yne-2,6-diol undergoes various chemical reactions due to the presence of its triple bond. It can participate in addition reactions with different compounds to form new products. Common reagents used in these reactions include bases and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
It is used as a cross-linking agent in the synthesis of polymers and as a precursor in the synthesis of other chemicals. Additionally, it has been studied for its potential use as a corrosion inhibitor and as a fuel additive. In the field of medicine, tetramethyldecynediol has shown antimicrobial properties and has been investigated for its potential use as a disinfectant and in cancer therapy. Its amphiphilic characteristics also make it useful in the development of heterojunction solar cells .
Mechanism of Action
The mechanism of action of tetramethyldecynediol involves its ability to act as a reactive intermediate in chemical reactions due to the presence of its triple bond. This allows it to undergo addition reactions with various compounds, leading to the formation of new products. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell death. In cancer therapy, it has been shown to inhibit tumor growth by interfering with cellular processes.
Comparison with Similar Compounds
3,7,8,9-Tetramethyldec-4-yne-2,6-diol is unique due to its specific structure and properties. Similar compounds include 3,6-dimethyl-4-octyne-3,6-diol and 3,5-dimethyl-1-hexyn-3-ol . These compounds share similar structural features but differ in their specific applications and reactivity. For example, 3,6-dimethyl-4-octyne-3,6-diol is used in different industrial applications compared to tetramethyldecynediol .
Properties
CAS No. |
1333-17-1 |
---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
3,7,8,9-tetramethyldec-4-yne-2,6-diol |
InChI |
InChI=1S/C14H26O2/c1-9(2)11(4)12(5)14(16)8-7-10(3)13(6)15/h9-16H,1-6H3 |
InChI Key |
WWPTYZFXUOTSDY-UHFFFAOYSA-N |
SMILES |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
Canonical SMILES |
CC(C)C(C)C(C)C(C#CC(C)C(C)O)O |
1333-17-1 | |
Synonyms |
Decynediol, tetramethyl- |
Origin of Product |
United States |
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